(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with 3-aminopyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with a similar phenolic structure.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit various biological activities.
Uniqueness
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one is unique due to its combination of a thiazole ring, a pyridine ring, and a propenone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-3-2-4-7-14)16(22)9-11-20-15-8-5-10-19-12-15/h2-12,20H,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDZDHNXMFKHNK-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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